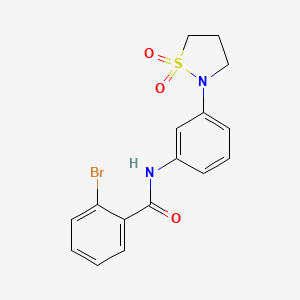

2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

説明

2-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a halogenated benzamide derivative featuring a 2-bromo substituent on the benzamide core and an N-linked phenyl group modified with a 1,1-dioxidoisothiazolidin moiety.

特性

IUPAC Name |

2-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDGELGYKLHLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps:

Formation of the Isothiazolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazolidine ring.

Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling with Benzamide: The final step involves coupling the brominated isothiazolidine derivative with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring.

Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

科学的研究の応用

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features.

Biological Research: The compound can be used in studies of enzyme inhibition or as a probe in biochemical assays.

Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The isothiazolidine ring and the bromine atom could play crucial roles in these interactions, potentially forming covalent bonds with target molecules.

類似化合物との比較

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and key analogs:

Key Observations :

- Heterocyclic Modifications : The isothiazolidin dioxide group in the target compound is distinct from pyrazol () or spiro systems (), offering unique hydrogen-bonding and electronic properties.

- Electronic Effects: Sulfone groups in the target compound increase electron-withdrawing character, which may enhance stability and polar interactions compared to non-sulfonated analogs .

Physicochemical and Computational Insights

- Hydrogen Bonding : The isothiazolidin dioxide group in the target compound likely forms stronger hydrogen bonds compared to pyrazol-based analogs (), due to the sulfone’s electronegativity.

- Solubility : The sulfone group enhances hydrophilicity, contrasting with fluorinated () or spiro-containing () derivatives, which may prioritize membrane permeability.

生物活性

Overview of 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic compound that may exhibit various biological activities due to the presence of both bromine and isothiazolidine moieties. Compounds with similar structures often show potential in medicinal chemistry, particularly in anti-cancer, anti-inflammatory, and antimicrobial applications.

Anticancer Properties

Research indicates that compounds containing bromine and isothiazolidine structures can exhibit anticancer activity. For instance, certain brominated benzamides have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and disruption of cell cycle progression.

Antimicrobial Activity

Brominated compounds are frequently investigated for their antimicrobial properties. Studies have demonstrated that similar benzamide derivatives can inhibit bacterial growth and show effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the isothiazolidine ring may enhance this activity by interfering with bacterial metabolism or cell wall synthesis.

Anti-inflammatory Effects

Compounds with similar structural features have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes. In vitro studies have shown that certain derivatives can reduce inflammation markers in cell cultures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of brominated benzamides and their effect on human cancer cell lines. The results indicated that compounds with an isothiazolidine moiety exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated a range of brominated derivatives against common pathogens. The results demonstrated that certain benzamide derivatives showed potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating potential for further development.

Research Findings Summary Table

| Activity | Compound Type | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Brominated benzamides | Induction of apoptosis | Journal of Medicinal Chemistry |

| Antimicrobial | Benzamide derivatives | Inhibition of bacterial growth | Antimicrobial Agents and Chemotherapy |

| Anti-inflammatory | Isothiazolidine derivatives | Inhibition of COX | Various studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。